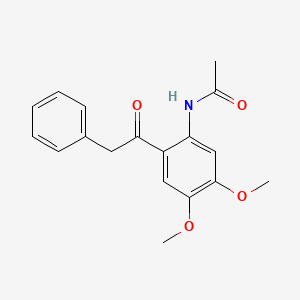
N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of dimethoxy groups and a phenylacetyl moiety, which contribute to its distinct chemical behavior
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-acetamide typically involves the reaction of 4,5-dimethoxy-2-phenylacetyl chloride with aniline in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens, nucleophiles; various solvents and temperatures depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-acetamide has found applications in several areas of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit promising bioactivity.
Medicine: Explored for its potential therapeutic applications. Research is ongoing to determine its efficacy and safety in various medical conditions.
Industry: Utilized in the development of new materials and chemicals. Its unique structure allows for the creation of novel compounds with desirable properties.
Wirkmechanismus
The mechanism of action of N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects.
Vergleich Mit ähnlichen Verbindungen
N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-acetamide can be compared with other similar compounds to highlight its uniqueness:
N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-4-methyl-benzenesulfonamide: This compound shares a similar core structure but has a different substituent, which may result in distinct chemical and biological properties.
N-(4,5-Dimethoxy-2-phenylacetyl-phenyl)-4-methyl-: Another related compound with variations in the substituents, leading to differences in reactivity and applications.
Eigenschaften
Molekularformel |
C18H19NO4 |
|---|---|
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
N-[4,5-dimethoxy-2-(2-phenylacetyl)phenyl]acetamide |
InChI |
InChI=1S/C18H19NO4/c1-12(20)19-15-11-18(23-3)17(22-2)10-14(15)16(21)9-13-7-5-4-6-8-13/h4-8,10-11H,9H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
HMAJTUHUVVKLGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1C(=O)CC2=CC=CC=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



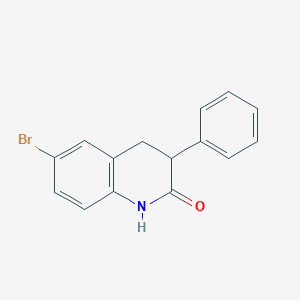
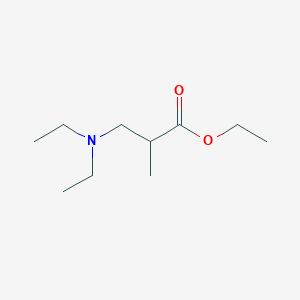
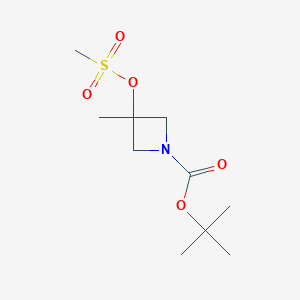
![2-(4-Chlorophenyl)-7-ethoxy-5-(4-nitrophenyl)-3H-benzo[e][1,2,4]triazepine](/img/structure/B13001204.png)

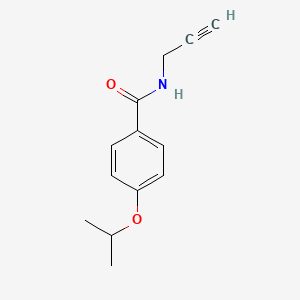
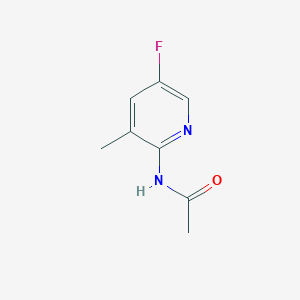


![4,5,6,7-Tetrafluoro-1H-benzo[d]imidazole](/img/structure/B13001237.png)
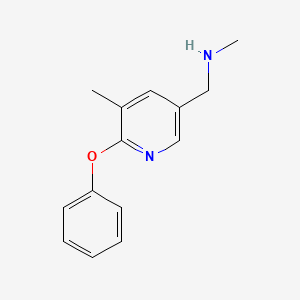
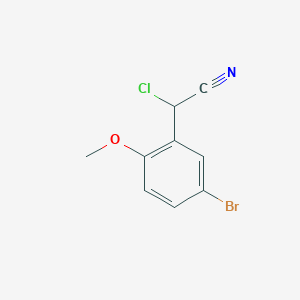
![3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B13001259.png)
